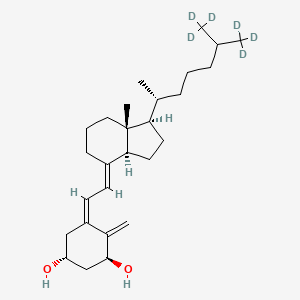

Alfacalcidol-D6

Descripción general

Descripción

Alfacalcidol-D6 es una forma deuterada de alfacalcidol, que es un análogo sintético de la vitamina D. El alfacalcidol se utiliza principalmente para el tratamiento de afecciones relacionadas con el metabolismo del calcio y los huesos, como la hipocalcemia, el hiperparatiroidismo secundario y la osteodístrofia en pacientes con insuficiencia renal crónica . This compound se utiliza específicamente en la investigación científica para estudiar la farmacocinética y las vías metabólicas del alfacalcidol debido a la presencia de átomos de deuterio, que proporcionan una firma espectrométrica de masas distinta .

Métodos De Preparación

La preparación de alfacalcidol-D6 implica varias rutas sintéticas y condiciones de reacción. Un método común comienza con la vitamina D3 como materia prima. El proceso incluye la eliminación de impurezas trans-isómeras generadas después de las reacciones químicas utilizando la reacción de Diels-Alder. El producto se refina y purifica posteriormente mediante cromatografía líquida de alta presión preparativa para lograr alfacalcidol de alta pureza . Otro método implica la preparación de pre-alfacalcidol mediante degradación direccional, seguida de purificación mediante cromatografía líquida de alto rendimiento (HPLC). La estructura se identifica mediante espectrometría de masas de alta resolución (HRMS) y resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Alfacalcidol-D6 se somete a diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de calcitriol-D6, mientras que la reducción puede producir diferentes derivados hidroxilados .

Aplicaciones Científicas De Investigación

Metabolic Studies

Alfacalcidol-D6 is instrumental in tracing the metabolism of vitamin D compounds in biological systems. The incorporation of deuterium allows researchers to track the compound's fate within the body, providing insights into:

- Absorption Mechanisms : Studies have shown that alfacalcidol enhances intestinal calcium absorption, which is crucial for maintaining bone density and overall mineral homeostasis .

- Pharmacokinetics : The stable isotope labeling aids in understanding the pharmacokinetic profile of alfacalcidol, including its bioavailability and metabolic pathways. This is particularly useful in comparative studies with other vitamin D analogs .

Osteoporosis Treatment

Alfacalcidol has been widely used in treating osteoporosis, especially in postmenopausal women. Research indicates that:

- Bone Mineral Density (BMD) : Alfacalcidol has demonstrated superior efficacy in increasing BMD compared to traditional vitamin D3 at equivalent calcium levels .

- Mechanism of Action : It operates by stimulating intestinal calcium absorption while also suppressing parathyroid hormone secretion, which plays a crucial role in bone remodeling .

Cardiovascular Health

Recent studies have explored the cardiovascular implications of alfacalcidol usage:

- Cardiovascular Outcomes : A post-hoc analysis from the Japan Dialysis Active Vitamin D trial indicated that while alfacalcidol did not significantly modify cardiovascular event rates, it showed trends suggesting potential risks associated with vascular calcification among patients with low bone turnover .

- Calcium Regulation : The compound’s effect on serum calcium and parathyroid hormone levels was monitored, revealing nuanced interactions that could inform treatment protocols for patients undergoing dialysis .

Case Study Overview

Several case studies have highlighted the efficacy of alfacalcidol in various patient populations:

- Postmenopausal Women : A study involving postmenopausal women demonstrated significant improvements in BMD after treatment with alfacalcidol versus placebo controls .

- Dialysis Patients : Another study investigated the effects of alfacalcidol on hemodialysis patients, noting improvements in mineral metabolism but cautioning against potential cardiovascular risks associated with its use .

Data Tables

Mecanismo De Acción

El mecanismo de acción de alfacalcidol-D6 implica su conversión a la forma activa, calcitriol-D6, en el hígado. Esta forma activa luego se une al receptor de vitamina D (VDR) en los tejidos diana, como los intestinos, los huesos y los riñones. La unión de calcitriol-D6 al VDR regula la expresión de genes involucrados en la homeostasis del calcio y el fosfato, lo que lleva a un aumento de la absorción de calcio en los intestinos, una reducción de la excreción de calcio en los riñones y una mejor mineralización ósea .

Comparación Con Compuestos Similares

Alfacalcidol-D6 es similar a otros análogos de la vitamina D, como el calcitriol y el doxercalciferol. tiene propiedades únicas debido a la presencia de átomos de deuterio, que proporcionan una firma espectrométrica de masas distinta. Esto hace que this compound sea particularmente útil en estudios farmacocinéticos. En comparación con el calcitriol, el alfacalcidol tiene una vida media más larga y un menor impacto en el metabolismo del calcio, lo que lo convierte en una opción preferida para pacientes con insuficiencia renal crónica .

Compuestos similares::- Calcitriol (1,25-dihidroxivitamina D3)

- Doxercalciferol (1α-hidroxivitamina D2)

- Paricalcitol (19-nor-1,25-dihidroxivitamina D2)

Actividad Biológica

Alfacalcidol-D6, a stable isotope-labeled analog of alfacalcidol (1-hydroxycholecalciferol), is an active form of vitamin D that plays a crucial role in calcium homeostasis and bone metabolism. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Alfacalcidol functions primarily as a prodrug that is converted in the liver to 1,25-dihydroxyvitamin D3, the active form of vitamin D. It binds to the vitamin D receptor (VDR), forming a complex that interacts with retinoid X receptor (RXR) and regulates gene expression involved in calcium and phosphate metabolism. This mechanism supports various physiological functions:

- Calcium Absorption : Alfacalcidol enhances intestinal absorption of calcium and phosphorus, crucial for maintaining serum calcium levels and promoting bone mineralization .

- Bone Health : The compound stimulates bone formation and reduces bone resorption, making it beneficial for conditions such as osteoporosis and renal osteodystrophy .

- Immune Modulation : Alfacalcidol exhibits immunomodulatory effects by influencing the activity of regulatory T cells, which may have implications for autoimmune diseases .

Therapeutic Applications

Alfacalcidol is utilized in various clinical settings:

- Osteoporosis Treatment : In a study involving men with osteoporosis, alfacalcidol significantly improved bone mineral density (BMD) at both lumbar spine and hip regions compared to standard vitamin D treatment. After two years, lumbar spine BMD increased by 3.2% in the alfacalcidol group versus 0.8% in the control group .

- Chronic Kidney Disease (CKD) : Alfacalcidol has shown efficacy in managing secondary hyperparathyroidism and improving mineral metabolism in CKD patients. It normalizes serum calcium levels and reduces parathyroid hormone levels more rapidly than conventional vitamin D therapy .

- Cancer Research : Emerging studies suggest that alfacalcidol may have anticancer properties, particularly in solid tumors such as lung cancer, by promoting differentiation and inhibiting proliferation of cancer cells .

Table 1: Summary of Key Research Findings on this compound

Propiedades

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHCOWSQAMBJIW-VLUFQIGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.